Methoxy(oxan-4-ylmethyl)amine
Overview
Description
Methoxy(oxan-4-ylmethyl)amine is an organic compound with the molecular formula C7H15NO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(oxan-4-ylmethyl)amine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and a suitable base to facilitate the O-alkylation process.
Industrial Production Methods
In industrial settings, this compound can be produced through the methanolysis of hydroxylamine sulfonates. This method involves the reaction of hydroxylamine sulfonates with methanol to yield methoxyamine and a sulfonic acid byproduct .
Chemical Reactions Analysis
Types of Reactions
Methoxy(oxan-4-ylmethyl)amine undergoes various chemical reactions, including:
Condensation Reactions: It condenses with ketones and aldehydes to form imines.
Deprotonation Reactions: It undergoes deprotonation by methyl lithium to form N-lithio derivatives, which can be further reacted with organolithium compounds to yield amines.
Common Reagents and Conditions
Condensation Reactions: Common reagents include ketones or aldehydes, and the reaction typically occurs under mild conditions.
Deprotonation Reactions: Methyl lithium is used as the deprotonating agent, and the reaction is carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Condensation Reactions: The major products are imines.
Deprotonation Reactions: The major products are amines after hydrolysis of the N-lithio derivatives.
Scientific Research Applications
Methoxy(oxan-4-ylmethyl)amine has several scientific research applications:
Mechanism of Action
Methoxy(oxan-4-ylmethyl)amine exerts its effects by blocking abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylases. This disruption of the BER pathway increases the amount of cytotoxic adducts, leading to cell death . The compound targets DNA repair mechanisms, making it a valuable tool in cancer research and therapy.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: An isomer of methoxy(oxan-4-ylmethyl)amine, known for its use in DNA repair studies.
N-Methylhydroxylamine: Another isomer with similar applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research. Its ability to inhibit DNA repair pathways sets it apart from other similar compounds, providing unique opportunities for therapeutic applications .
Properties
IUPAC Name |
N-methoxy-1-(oxan-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-8-6-7-2-4-10-5-3-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICWWHCOHPXTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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